molecular formula C10H9NO3 B1367459 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one CAS No. 24031-70-7

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No. B1367459
CAS RN: 24031-70-7
M. Wt: 191.18 g/mol
InChI Key: VUWSKOMGIBDYIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes examining the reagents and conditions required for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its reactivity with other substances .

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry .
  • Summary : The compound “(E)-3-(2-Methoxyphenyl)-2-butenoic Acid” and “Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate” are similar to the requested compound. They have been synthesized and studied in the field of organic chemistry .
  • Methods : The synthesis involved refluxing ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .
  • Results : The result of the synthesis was (E)-3-(2-Methoxyphenyl)-2-butenoic acid, obtained as colorless prisms from ether/light petroleum .

Application in Neuropharmacology

  • Field : Neuropharmacology .
  • Summary : Compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine have been synthesized .
  • Methods : The specific methods of synthesis are not detailed in the source .
  • Results : The results of this research are not provided in the source .

Application in Chemical Synthesis

  • Field : Chemical Synthesis .
  • Summary : The compound “Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate” is similar to the requested compound. It has been synthesized and studied in the field of chemical synthesis .
  • Methods : The synthesis involved refluxing ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .
  • Results : The result of the synthesis was Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate, obtained as a colorless oil .

Application in Material Science

  • Field : Material Science .
  • Summary : The compound “3-(2-Methoxyphenyl)propionic acid” is similar to the requested compound. It has been used in the field of material science .
  • Methods : The specific methods of application are not detailed in the source .
  • Results : The results of this research are not provided in the source .

Application in Organic Chemistry

  • Field : Organic Chemistry .
  • Summary : The compound “(E)-3-(2-Methoxyphenyl)-2-butenoic Acid” has been synthesized and studied in the field of organic chemistry .
  • Methods : The synthesis involved refluxing ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol for 3 hours. The mixture was then cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1. The mixture was then extracted with ether .
  • Results : The result of the synthesis was (E)-3-(2-Methoxyphenyl)-2-butenoic acid, obtained as colorless prisms from ether/light petroleum .

Application in Material Science

  • Field : Material Science .
  • Summary : The compound “3-(2-Methoxyphenyl)propionic acid” is similar to the requested compound. It has been used in the field of material science .
  • Methods : The specific methods of application are not detailed in the source .
  • Results : The results of this research are not provided in the source .

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It includes studying its effects on human health and the precautions that should be taken when handling it .

properties

IUPAC Name

3-(2-methoxyphenyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWSKOMGIBDYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537176
Record name 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one

CAS RN

24031-70-7
Record name 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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